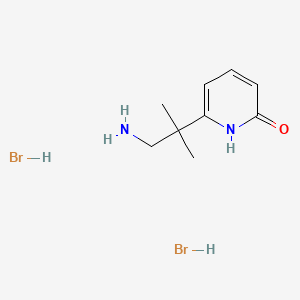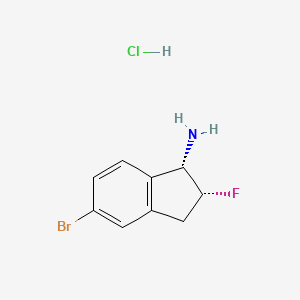
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a chiral compound with significant interest in scientific research. This compound is known for its unique structural features, which include a bromine and a fluorine atom attached to an indene ring system. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves several steps. One common method starts with the bromination and fluorination of an indene precursor. The reaction conditions often include the use of bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions. The resulting intermediate is then subjected to amination using an appropriate amine source, followed by hydrochloride salt formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of halogen atoms or reduction of the indene ring.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated or reduced indene derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis
Uniqueness
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is unique due to the presence of both bromine and fluorine atoms on the indene ring, which imparts distinct chemical and physical properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10BrClFN |
|---|---|
Peso molecular |
266.54 g/mol |
Nombre IUPAC |
(1S,2R)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-1-2-7-5(3-6)4-8(11)9(7)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m1./s1 |
Clave InChI |
IVHQXLVZEIYTKA-RJUBDTSPSA-N |
SMILES isomérico |
C1[C@H]([C@H](C2=C1C=C(C=C2)Br)N)F.Cl |
SMILES canónico |
C1C(C(C2=C1C=C(C=C2)Br)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




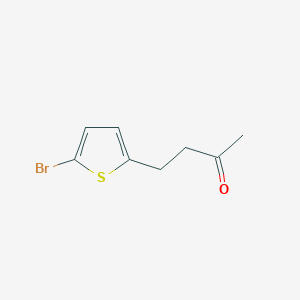


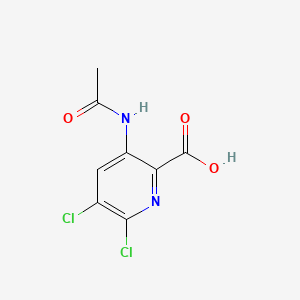

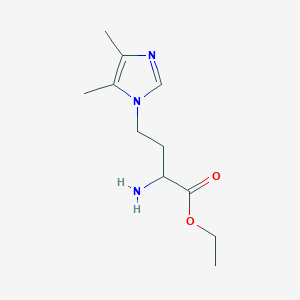
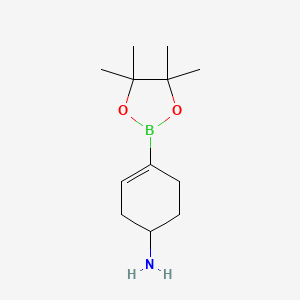
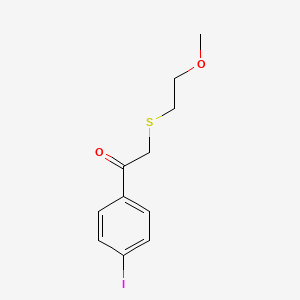
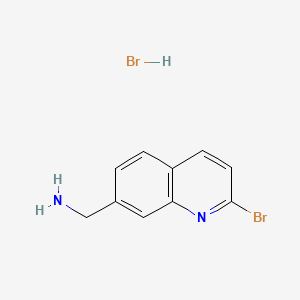

![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
